4-(Aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride

Description

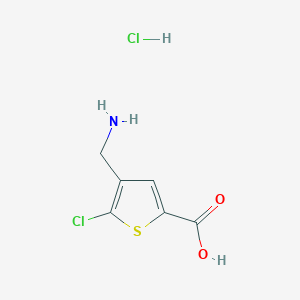

4-(Aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride is a substituted thiophene derivative featuring a chlorinated aromatic ring, a carboxylic acid group at position 2, and an aminomethyl substituent at position 2. The hydrochloride salt enhances its solubility and stability, making it a candidate for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

4-(aminomethyl)-5-chlorothiophene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S.ClH/c7-5-3(2-8)1-4(11-5)6(9)10;/h1H,2,8H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURVGBGZZGLKTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1CN)Cl)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the chlorination of thiophene-2-carboxylic acid to introduce the chlorine atom at the 5-position. This is followed by the introduction of the aminomethyl group at the 4-position through a Mannich reaction, which involves the reaction of the chlorinated thiophene with formaldehyde and a primary amine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Amino or thiol-substituted thiophenes.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial activities. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa. The specific compound under discussion has been noted for its potential as a scaffold for developing new antimycobacterial agents .

Anticoagulant Activity

4-(Aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride has been explored as an intermediate in the synthesis of rivaroxaban, a well-known anticoagulant. Rivaroxaban acts as a direct inhibitor of Factor Xa, making it effective in treating and preventing thromboembolic disorders such as deep vein thrombosis and pulmonary embolism .

Anticancer Potential

Emerging studies suggest that compounds containing thiophene moieties may exhibit anticancer properties. For example, structural analogs have demonstrated inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer progression. The inhibition of HDACs can lead to reactivation of tumor suppressor genes and subsequent cancer cell apoptosis .

Case Studies

- Antimycobacterial Activity : A study assessed the activity of thiophene derivatives against M. tuberculosis, revealing promising results with minimum inhibitory concentrations significantly lower than those of conventional drugs, indicating potential for further development .

- Anticoagulant Development : In the context of rivaroxaban synthesis, this compound was identified as a critical intermediate, highlighting its role in producing effective anticoagulant therapies .

- HDAC Inhibition : Research involving related thiophene compounds demonstrated their capacity to inhibit HDAC activity in vitro, suggesting their utility as anticancer agents. These findings warrant further investigation into their mechanisms and therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can enhance binding affinity to target proteins, while the chlorine atom may influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 4-(Aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride with analogs:

Key Observations :

- Acid Chloride vs. Carboxylic Acid : The carbonyl chloride group in 5-chlorothiophene-2-carbonyl chloride increases electrophilicity, making it more reactive in acylations but less stable in aqueous environments .

- Heterocyclic Analogs: The morpholinone-oxazolidinone derivative (CAS 898543-06-1) shares the aminomethyl group but incorporates a complex heterocyclic system, likely influencing its pharmacokinetic profile (e.g., bioavailability, target specificity) in drug applications .

Physicochemical Properties (Inferred)

| Property | This compound | 5-Chlorothiophene-2-carboxylic acid | 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone hydrochloride |

|---|---|---|---|

| Solubility | High (due to hydrochloride salt) | Moderate (polar solvents) | Moderate (polar aprotic solvents) |

| Reactivity | Amine-mediated nucleophilicity | Carboxylic acid reactivity | Oxazolidinone ring-opening potential |

| Stability | Stable under acidic conditions | Sensitive to decarboxylation | Hydrolytically stable |

Biological Activity

4-(Aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic potential, supported by relevant research findings and data.

- Molecular Formula : C6H7ClN2O2S

- Molecular Weight : 192.65 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of certain kinases involved in cell signaling pathways, which are crucial for cancer progression and other diseases.

Antimicrobial Activity

Research indicates that compounds containing chlorothiophene moieties exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of chlorothiophene can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

Anticancer Activity

The compound has been evaluated for its anticancer potential, particularly in inhibiting tumor cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Case Study : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM) after 48 hours of exposure. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .

Pharmacological Characterization

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Early pharmacological characterization suggests:

- Absorption : Moderate oral bioavailability.

- Distribution : High tissue permeability.

- Metabolism : Primarily hepatic, with several metabolites identified.

- Excretion : Renal clearance predominates.

Safety and Toxicology

Toxicological assessments indicate that while the compound shows promising biological activity, careful evaluation is necessary to determine its safety profile. Studies have reported mild toxicity at high doses, necessitating further investigation into its long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride, and how can yield be improved?

- Methodological Answer : The synthesis of thiophene derivatives often involves condensation reactions. For example, intermolecular cyclization using chloroacetamide or oxalyl chloride (as seen in structurally analogous compounds like 4-amino-5-chloro-2-methoxybenzoic acid derivatives) can be adapted . Optimization may involve adjusting reaction temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of amine and carboxylic acid precursors. Purification via recrystallization in ethanol/water mixtures improves yield .

Q. How should solubility and stability be managed during experimental handling?

- Methodological Answer : The compound’s hydrochloride salt form enhances solubility in polar solvents (e.g., water, methanol). Storage at –20°C under inert gas (argon) minimizes degradation. For biological assays, prepare fresh stock solutions in DMSO (≤10% v/v) to avoid precipitation, as recommended for structurally similar benzoic acid derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use - and -NMR to confirm the aminomethyl (–CHNH) and thiophene backbone. IR spectroscopy identifies carboxylic acid (–COOH) and hydrochloride (–Cl) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for CHClNOS·HCl: 254.02 g/mol) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact biological activity in target systems?

- Methodological Answer : Replace the chlorothiophene core with other heterocycles (e.g., furan or pyridine) to assess pharmacophore requirements. For example, 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid derivatives showed altered binding affinity in enzyme inhibition studies, suggesting halogen positioning is critical . Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins.

Q. What mechanistic insights explain contradictory stability data under varying pH conditions?

- Methodological Answer : The hydrochloride salt may hydrolyze in alkaline conditions (pH > 8), releasing free amine and reducing efficacy. Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Compare degradation kinetics to analogs like 4-amino-5-chloro-2-ethoxybenzoic acid, where ethoxy groups enhance stability at neutral pH .

Q. How can in vitro and in vivo pharmacokinetic challenges be addressed?

- Methodological Answer : Improve bioavailability by synthesizing prodrugs (e.g., esterification of the carboxylic acid). For in vivo studies, use LC-MS/MS to quantify plasma concentrations. Metoclopramide hydrochloride (a structurally related benzamide) demonstrated enhanced CNS penetration via active transport, a strategy applicable here .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.